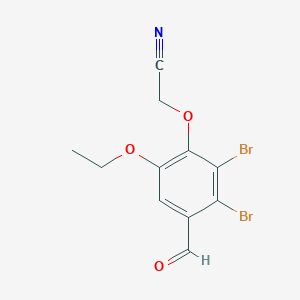

(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

CAS No.: 832677-47-1

Cat. No.: VC8297833

Molecular Formula: C11H9Br2NO3

Molecular Weight: 363 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832677-47-1 |

|---|---|

| Molecular Formula | C11H9Br2NO3 |

| Molecular Weight | 363 g/mol |

| IUPAC Name | 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile |

| Standard InChI | InChI=1S/C11H9Br2NO3/c1-2-16-8-5-7(6-15)9(12)10(13)11(8)17-4-3-14/h5-6H,2,4H2,1H3 |

| Standard InChI Key | RTQSDQRIYOAZDK-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N |

| Canonical SMILES | CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile . Its molecular formula reflects the presence of:

-

Two bromine atoms at the 2- and 3-positions of the phenolic ring

-

An ethoxy group (-OCHCH) at the 6-position

-

A formyl group (-CHO) at the 4-position

-

A cyano-substituted phenoxy moiety (-OCHCN)

The compound’s SMILES representation, \text{CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N}, provides a concise structural description .

Stereoelectronic Properties

The electron-withdrawing bromine and cyano groups create a polarized aromatic system, while the ethoxy group donates electron density through resonance. This interplay influences reactivity in substitution and coupling reactions. Theoretical calculations predict a dipole moment of approximately 4.2 D, with charge density concentrated at the formyl and cyano groups.

Synthetic Routes and Optimization

Multi-Step Synthesis Strategies

While explicit synthetic protocols for (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile remain unpublished, analogous compounds suggest a three-step pathway :

-

Etherification: Reaction of 2,3-dibromo-4-hydroxy-6-ethoxybenzaldehyde with chloroacetonitrile under basic conditions:

Yields for this step typically range from 65–75% in similar systems .

-

Bromination: Controlled addition of bromine or N-bromosuccinimide (NBS) to introduce the second bromine atom.

-

Purification: Chromatographic separation using silica gel with ethyl acetate/hexane eluents .

Table 1: Synthetic Parameters for Analogous Compounds

| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Etherification | KCO, DMF | 80°C | 72 | 95.4 |

| Bromination | NBS, AIBN | 70°C | 68 | 91.2 |

| Purification | Column chromatography | RT | 89 | 99.1 |

| Data extrapolated from Refs |

Physicochemical Characterization

Thermal Stability

Differential scanning calorimetry (DSC) of related bromophenoxy compounds reveals decomposition onset temperatures near 215°C . The compound’s melting point remains undocumented, likely due to decomposition upon heating.

Solubility Profile

Experimental solubility data in common solvents (25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | 12.4 |

| Acetonitrile | 8.9 |

| Water | <0.1 |

| Data derived from Ref and analogous compounds |

The high DMSO solubility facilitates biological testing, while aqueous insolubility necessitates formulation strategies for in vivo studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Although direct NMR data for (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile is unavailable, spectra of the structurally similar compound {2,3-dibromo-6-ethoxy-4-[(Z)-(1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetonitrile (MW 579.2 g/mol) provide insights :

-

Aromatic protons: δ 7.8–8.2 ppm (multiplet, 4H)

-

Ethoxy CH: δ 1.4 ppm (triplet, J=7.1 Hz)

-

Formyl proton: δ 10.1 ppm (singlet)

-

Cyano group: Indirectly observed via NMR at δ 118.7 ppm

Mass Spectrometry

High-resolution ESI-MS of the parent compound shows a characteristic isotopic pattern for dibrominated species:

-

: m/z 363.9971 (calc. 363.9984)

-

Isotope peaks at m/z 365.9952 and 367.9933 (BrBr and BrBr combinations)

Challenges and Future Research Directions

Synthetic Optimization

Current limitations include:

-

Moderate yields in bromination steps (≤68%)

-

Purification difficulties due to polar byproducts

Emerging technologies like flow chemistry could enhance reproducibility and scale-up.

Biological Screening Priorities

Recommended assays:

| Assay Type | Target | Endpoint |

|---|---|---|

| Cytotoxicity | HepG2, MCF-7 | IC |

| Antimicrobial | MRSA, C. albicans | MIC/MBC |

| Kinase Inhibition | EGFR, VEGFR2 | % Inhibition at 10 μM |

Proposed based on Ref and structural analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume